molecular formula C8H5F4NO2 B1395272 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214352-90-5

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1395272
CAS No.: 1214352-90-5
M. Wt: 223.12 g/mol
InChI Key: URWGVWUYWSADSM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)pyridine
  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is unique due to its specific substitution pattern on the pyridine ring. This arrangement of fluorine and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to other fluorinated pyridines .

Properties

IUPAC Name

2-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWGVWUYWSADSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
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5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
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5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
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5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 5
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 6
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid

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